Acetic acid, thiodi-, diallyl ester

Description

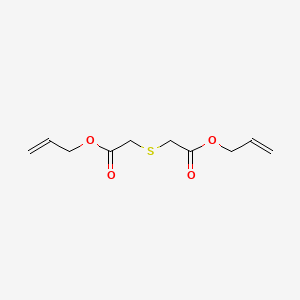

Acetic acid, thiodi-, diallyl ester (IUPAC name: diallyl thiodiacetate) is a sulfur-containing dicarboxylic acid ester with the molecular formula $ \text{C}{10}\text{H}{14}\text{O}_4\text{S} $. It features two allyl ester groups attached to a thiodiacetic acid backbone, where a sulfur atom bridges two acetic acid moieties. This structure imparts unique reactivity and thermal properties, making it valuable in polymer chemistry, particularly in thiol–ene crosslinking networks .

Key characteristics:

Properties

CAS No. |

6303-03-3 |

|---|---|

Molecular Formula |

C10H14O4S |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethyl)sulfanylacetate |

InChI |

InChI=1S/C10H14O4S/c1-3-5-13-9(11)7-15-8-10(12)14-6-4-2/h3-4H,1-2,5-8H2 |

InChI Key |

ABEBWTHQUYXXHD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CSCC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of acetic acid, thiodi-, diallyl ester typically involves the esterification reaction between acetic acid (or its derivatives) and diallyl sulfide or related thiodi-alkyl compounds. The process generally follows these steps:

- Starting Materials: Acetic acid or acetic anhydride and diallyl sulfide (or related sulfur-containing diallyl compounds).

- Reaction Type: Esterification, often catalyzed by acid catalysts or via ester-exchange reactions.

- Catalysts: Acid catalysts such as sulfuric acid, phosphoric acid, or organic tin compounds.

- Reaction Conditions: Controlled temperature and reflux conditions to optimize yield and minimize side reactions.

The compound is formed by the nucleophilic attack of the alcohol (diallyl sulfide derivative) on the acyl group of acetic acid or its derivatives, forming the ester linkage with sulfur incorporated in the molecule.

Detailed Preparation via Esterification Using Acetic Anhydride and Diallyl Sulfide

One well-documented method involves using acetic anhydride and diallyl sulfide under acid catalysis:

-

- Mix equimolar amounts of diallyl sulfide and acetic anhydride in a reaction flask.

- Add a catalytic amount of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

- Reflux the mixture with stirring for about 1 hour to facilitate ester formation.

- After completion, cool the reaction mixture to room temperature.

- Wash the product multiple times with cold saturated salt solutions to remove residual acid.

- Neutralize any remaining acid with sodium bicarbonate (NaHCO₃).

- Dry the organic layer thoroughly using anhydrous potassium carbonate (K₂CO₃) or similar drying agents.

- Purify the product by distillation under reduced pressure to obtain pure this compound.

-

- Sulfuric acid is effective but can cause side reactions such as resin formation or oxidation if refluxed for too long.

- Phosphoric acid is preferred in some cases to avoid formation of undesired by-products.

- Drying agents like anhydrous potassium carbonate are preferred over calcium chloride or copper sulfate, which may induce decomposition or discoloration.

-

- Yields typically range from 85% to 91% under optimized conditions.

This method is adapted from classical esterification procedures for acetic esters of higher alcohols, with modifications to accommodate the sulfur-containing diallyl moiety.

Preparation via Ester-Exchange Reaction (Transesterification)

An alternative method involves the ester-exchange (transesterification) reaction between esters of aromatic dicarboxylic acids and allyl alcohol derivatives, which can be adapted for diallyl esters with sulfur atoms:

- Starting Materials: Esters of aromatic dicarboxylic acids (e.g., dialkyl terephthalates) and diallyl alcohol or diallyl sulfide derivatives.

- Catalysts: A combination of organic tin compounds (e.g., dibutyltin oxide) and metallic elements or their compounds such as magnesium, zinc, tin, lead, aluminum, nickel, or zirconium.

- Reaction Conditions:

- Temperature between 100°C and 200°C.

- Molar ratio of diallyl alcohol to ester typically between 2.5 to 15 to drive the reaction forward.

- Normal pressure with reflux of diallyl alcohol.

- Vigorous agitation or continuous removal of formed alcohol by distillation to improve reaction efficiency.

- Catalyst Quantities:

- Organic tin compounds: 0.3 to 5 mole % relative to the ester.

- Metallic catalysts: 0.01 to 5 parts by mole per mole of organic tin catalyst.

- Purification:

- Distillation under reduced pressure or recrystallization depending on the physical state of the product.

This method is notable for its high yield, short reaction time, and suppression of side reactions such as polymerization, which is critical for diallyl esters containing sulfur due to their polymerization tendency.

Comparative Data Table of Preparation Methods

| Parameter | Esterification with Acetic Anhydride | Ester-Exchange (Transesterification) |

|---|---|---|

| Starting Materials | Diallyl sulfide + Acetic anhydride | Aromatic dicarboxylic acid esters + Diallyl alcohol derivatives |

| Catalysts | Concentrated sulfuric acid or phosphoric acid | Organic tin compounds + metallic element compounds |

| Temperature | Reflux (~100°C) | 100–200°C |

| Reaction Time | ~1 hour | Short time (minutes to hours) |

| Molar Ratio (Alcohol:Acid/Ester) | 1:1 or slight excess of anhydride | 2.5 to 15 (allyl alcohol to ester) |

| Purification | Washing, neutralization, drying, distillation | Distillation or recrystallization |

| Yield | 85–91% | High yield, typically >90% |

| Side Reactions | Possible resin formation, oxidation | Polymerization suppressed by catalyst choice |

| Industrial Applicability | Established for higher alcohol esters | Suitable for diallyl esters with sulfur |

Important Considerations and Optimization

- Catalyst Selection: Organic tin catalysts combined with metallic catalysts provide superior activity and selectivity in ester-exchange reactions, minimizing by-products and polymer formation.

- Reaction Control: Temperature and molar ratios must be carefully controlled to optimize yield and suppress side reactions.

- Purification: Proper washing and drying steps are essential to remove residual acid and moisture, which can degrade the product.

- Drying Agents: Anhydrous potassium carbonate is preferred over calcium chloride or copper sulfate to avoid decomposition or discoloration.

- Reaction Monitoring: Techniques such as gas chromatography and infrared spectroscopy are employed to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, thiodi-, diallyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and diallyl thiol.

Oxidation: The sulfur atom in the ester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Acetic acid and diallyl thiol.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, thiodi-, diallyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of acetic acid, thiodi-, diallyl ester involves its interaction with various molecular targets and pathways. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This can result in changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Research Findings

Thermal and Reactivity Profiles

Biological Activity

Acetic acid, thiodi-, diallyl ester (CAS No. 6303-03-3) is an organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes two allyl groups attached to a thiodiacetic acid moiety. This structural configuration is essential for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.

- Antimicrobial Properties : Studies have shown that thioesters can possess antimicrobial activity against various pathogens, suggesting that this compound may inhibit bacterial growth.

- Anti-inflammatory Effects : Some derivatives of acetic acid have demonstrated anti-inflammatory properties, which could be relevant in treating inflammatory diseases.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. The following table summarizes key findings from toxicity assessments:

| Study Reference | Test Organism | Concentration | Observed Effects |

|---|---|---|---|

| Fish | 1.0 ppm | Mortality within 8 hours | |

| Larval Lampreys | Varies | Significant toxicity observed | |

| Rats | 0.62% - 5% | NOAEL established at 1,250 mg/kg bw/d |

These studies highlight the need for careful consideration of dosage and exposure routes when evaluating the safety of this compound.

Case Studies

Several case studies have provided insights into the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various esters, including acetic acid derivatives. Results indicated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus at specific concentrations.

- Oxidative Stress Reduction : In a controlled experiment involving cellular models, this compound was shown to reduce markers of oxidative stress compared to untreated controls. This suggests potential applications in oxidative stress-related conditions.

- Inflammation Models : In vivo models demonstrated that administration of the compound resulted in reduced inflammatory markers in tissues subjected to induced inflammation.

Research Findings and Implications

Recent research has emphasized the importance of understanding the biological activity of this compound:

- Pharmacological Potential : Given its antioxidant and antimicrobial properties, this compound may serve as a lead for developing new therapeutic agents.

- Environmental Impact : Studies assessing its toxicity on aquatic organisms indicate that environmental exposure could pose risks to biodiversity, necessitating further ecological assessments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing acetic acid, thiodi-, diallyl ester, and how can reaction efficiency be optimized?

- Methodology : The ester can be synthesized via direct esterification of 2,2'-thiodiacetic acid with allyl alcohol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, transesterification of a methyl or ethyl ester of thiodiacetic acid with allyl alcohol in the presence of a catalyst (e.g., titanium isopropoxide) may improve yield .

- Optimization : Monitor reaction progress via GC-MS or TLC. Key parameters include temperature (80–120°C), stoichiometric excess of allyl alcohol (1.5–2.0 equivalents), and removal of water (via Dean-Stark trap) to shift equilibrium .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm ester formation via δ 4.6–5.3 ppm (allyl protons) and δ 170–175 ppm (ester carbonyl in ¹³C NMR). The thioether (-S-) group appears at δ 2.8–3.2 ppm (¹H NMR) .

- IR : Ester C=O stretch at ~1740 cm⁻¹; absence of -OH (thiodiacetic acid) confirms completion .

- HPLC/GC : Quantify purity using reverse-phase C18 columns (HPLC) or non-polar capillary columns (GC) with flame ionization detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : While specific data for the ester is limited, its parent acid (2,2'-thiodiacetic acid) is corrosive (UN 3261, Packing Group II). Assume similar risks for the ester, including skin/eye irritation .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres (argon/nitrogen) to prevent polymerization. Dispose of waste via approved organic solvent protocols .

Advanced Research Questions

Q. How does the thioether group in this compound influence its reactivity in polymerization or crosslinking applications?

- Mechanistic Insight : The sulfur atom in the thioether group can act as a radical scavenger or chain-transfer agent, potentially altering polymerization kinetics. Compare with diallyl phthalate (DAP) systems, where allyl esters undergo radical-initiated crosslinking .

- Experimental Design : Conduct differential scanning calorimetry (DSC) to study curing exotherms and gelation times under varying initiators (e.g., benzoyl peroxide). Monitor sulfur’s role via FTIR tracking of S-C bond cleavage .

Q. What computational methods can predict the stability and degradation pathways of this compound under thermal stress?

- Approach : Use density functional theory (DFT) to model bond dissociation energies (BDEs) of S-C and ester linkages. Compare with experimental thermogravimetric analysis (TGA) data to validate decomposition thresholds (e.g., 150–200°C) .

- Data Interpretation : Identify major degradation products (e.g., allyl mercaptan or thiodiacetic acid) via GC-MS and correlate with computational predictions .

Q. How do structural modifications (e.g., varying alkyl chain lengths) in diallyl esters affect their physicochemical properties?

- Comparative Analysis : Compare the target compound with diallyl adipate (C12H18O4, BP 140°C at 0.53 kPa) and diallyl phthalate (C14H14O4, MW 246.27). Key parameters include solubility (polar vs. non-polar solvents), viscosity, and thermal stability .

- Experimental Framework : Measure Hansen solubility parameters and glass transition temperatures (Tg) using dynamic mechanical analysis (DMA) for polymer blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.